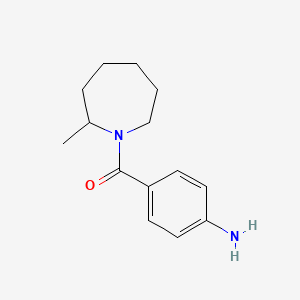
2-methyl-N-(3-phenoxypropyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-phenoxypropyl)oxan-4-amine, also known as MPX, is a synthetic compound that belongs to the class of oxanamines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety, mood, and seizure activity. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmitter GABA. This increase in GABA activity is believed to be responsible for the anticonvulsant, anxiolytic, and antidepressant properties of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.
Biochemical and Physiological Effects:
2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity, anxiety, and depression. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its high potency and selectivity for GABA receptors. This makes it an ideal compound for studying the GABAergic system in the brain. However, one of the limitations of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine. One potential direction is the development of new analogs of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in animal models of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in combination with other drugs for the treatment of neurological disorders is an area of future research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine involves the reaction of 3-phenoxypropylamine with 2-methyltetrahydrofuran-4-one in the presence of a catalyst. This reaction yields 2-methyl-N-(3-phenoxypropyl)oxan-4-amine as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
2-methyl-N-(3-phenoxypropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-12-14(8-11-17-13)16-9-5-10-18-15-6-3-2-4-7-15/h2-4,6-7,13-14,16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVAFGXUPNSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-phenoxypropyl)oxan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)


![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)